molecular formula C10H12ClNO2 B13453497 7-methyl-2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride

7-methyl-2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride

Cat. No.: B13453497
M. Wt: 213.66 g/mol
InChI Key: MDOLDTJEDADYNL-UHFFFAOYSA-N
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Description

7-methyl-2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride can be achieved through various methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . The reaction typically uses methanesulfonic acid under reflux in methanol, yielding the desired indole derivative in good yield .

Industrial Production Methods

Industrial production of indole derivatives often involves optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

7-methyl-2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

7-methyl-2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 7-methyl-2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

7-methyl-2,3-dihydro-1H-indole-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H11NO2.ClH/c1-6-3-2-4-7-8(10(12)13)5-11-9(6)7;/h2-4,8,11H,5H2,1H3,(H,12,13);1H

InChI Key

MDOLDTJEDADYNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(CN2)C(=O)O.Cl

Origin of Product

United States

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